4-S-Cysteaminylphenol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

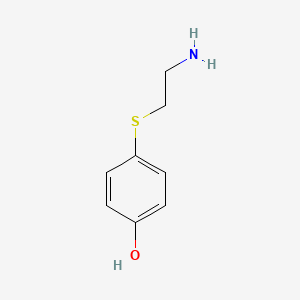

4-S-Cysteaminylphenol, also known as this compound, is a useful research compound. Its molecular formula is C8H11NOS and its molecular weight is 169.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Treatment of Melasma

Melasma is a common skin condition characterized by brown or blue-gray patches on the face, often challenging to treat. Traditional treatments like hydroquinone can cause irritation and are unstable. Recent studies have introduced N-acetyl-4-S-cysteaminylphenol , a derivative of 4-S-CAP, as a promising alternative:

- Study Findings : A retrospective study involving 12 patients demonstrated that daily application of a 4% N-acetyl-4-S-cysteaminylphenol emulsion led to:

This compound acts as a substrate for tyrosinase, facilitating the formation of melanin-like pigments, which contributes to its depigmenting effects.

Targeted Chemotherapy for Melanoma

4-S-CAP has been studied for its potential as a selective chemotherapeutic agent against melanoma due to its ability to target melanocytes specifically:

- Mechanism : As a substrate for melanoma tyrosinase, 4-S-CAP exhibits selective cytotoxicity towards melanoma cells. This selectivity is leveraged in combination therapies that enhance its efficacy .

-

Combination Therapy : Research has demonstrated that when loaded into magnetite cationic liposomes (MCL), 4-S-CAP can be used in conjunction with hyperthermia (heat treatment) to improve therapeutic outcomes:

- In vitro and in vivo studies showed that the combination therapy significantly inhibited the growth of B16 melanoma cells.

- Mice treated with both 4-S-CAP/MCL and alternating magnetic field (AMF) irradiation exhibited significantly higher therapeutic effects compared to those treated with either modality alone .

Data Summary

Case Study: Melasma Treatment

In a clinical setting, patients using N-acetyl-4-S-cysteaminylphenol reported substantial improvements without the side effects commonly associated with hydroquinone. The study highlighted the compound's stability and specific action on melanin-producing cells, making it a valuable alternative for managing hyperpigmentation disorders .

Case Study: Melanoma Therapy

In experimental models, the combination of 4-S-CAP with magnetite cationic liposomes provided an innovative approach to melanoma treatment, showcasing significant reductions in tumor size and enhanced survival rates in treated mice compared to control groups .

Propiedades

Número CAS |

91281-34-4 |

|---|---|

Fórmula molecular |

C8H11NOS |

Peso molecular |

169.25 g/mol |

Nombre IUPAC |

4-(2-aminoethylsulfanyl)phenol |

InChI |

InChI=1S/C8H11NOS/c9-5-6-11-8-3-1-7(10)2-4-8/h1-4,10H,5-6,9H2 |

Clave InChI |

LGHNHPRURDSNNK-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1O)SCCN |

SMILES canónico |

C1=CC(=CC=C1O)SCCN |

Key on ui other cas no. |

91281-34-4 |

Sinónimos |

4-S-cysteaminylphenol |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.